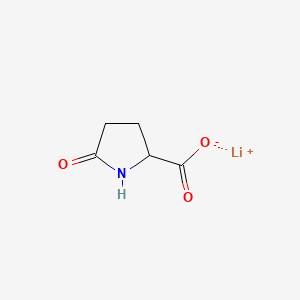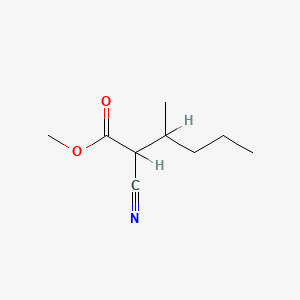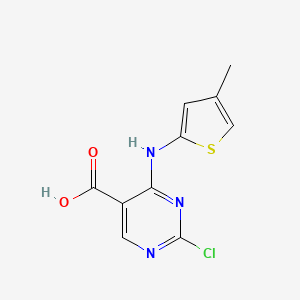
2,4,2',4'-Tetranitro-6-carboxy-6'-aminocarboxylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl is a complex organic compound characterized by the presence of multiple nitro groups, carboxyl groups, and an aminocarboxyl group on a biphenyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl typically involves multi-step organic reactions. One common approach is the nitration of biphenyl derivatives, followed by carboxylation and amination reactions. The nitration process often employs concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce nitro groups at specific positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where biphenyl derivatives are treated with nitrating agents. The subsequent steps of carboxylation and amination are carried out in specialized reactors designed to handle the specific reaction conditions required for each step. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where one of the nitro groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl involves its interaction with molecular targets through its nitro, carboxyl, and aminocarboxyl groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, ionic interactions, and covalent bonding with target molecules. The pathways involved may include oxidative stress pathways, enzyme inhibition, and modulation of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, TNT shares the nitro functional groups but lacks the carboxyl and aminocarboxyl groups.
4-Carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl (4-Carboxy-TEMPO): This compound has a similar carboxyl group but differs in its overall structure and functional groups.
Propiedades
Número CAS |
153341-03-8 |
|---|---|
Fórmula molecular |
C14H7N5O11 |
Peso molecular |
421.23 g/mol |
Nombre IUPAC |
2-(2-carbamoyl-4,6-dinitrophenyl)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C14H7N5O11/c15-13(20)7-1-5(16(23)24)3-9(18(27)28)11(7)12-8(14(21)22)2-6(17(25)26)4-10(12)19(29)30/h1-4H,(H2,15,20)(H,21,22) |
Clave InChI |
AFGYSBWYKXGHBG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)N)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

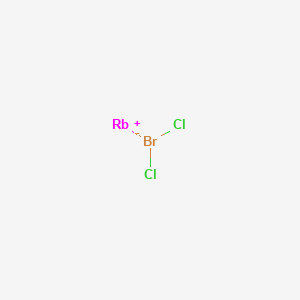

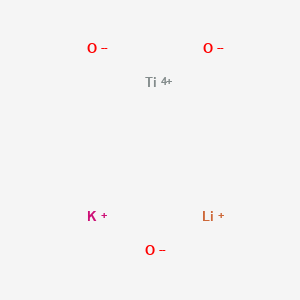


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)

![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)
